molecular formula C₁₅H₂₈N₄O₄ B1144938 (+)-ent-Peramivir CAS No. 229615-12-7

(+)-ent-Peramivir

货号: B1144938
CAS 编号: 229615-12-7
分子量: 328.41
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-ent-Peramivir (CAS 229615-12-7) is a high-quality chemical reference standard supplied with comprehensive characterization data. It is a specific enantiomer of Peramivir, a potent inhibitor of influenza virus neuraminidase. Peramivir is a transition-state analogue inhibitor that works by binding to the neuraminidase enzyme on the surface of the influenza virus, preventing the release of new viral particles from infected host cells and thereby curbing the spread of infection . This intravenous neuraminidase inhibitor is approved for the treatment of acute uncomplicated influenza . As an enantiomer of the therapeutic compound, this compound is an indispensable tool for analytical and research purposes. It is primarily used in pharmaceutical research for method development and validation (AMV), quality control (QC) testing, and comparative enzymatic studies to understand stereoselective binding to the viral neuraminidase active site . This product is strictly for Research Use Only and is provided with detailed documentation to support your investigative work. It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,2R,3R,4S)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQDFNLINLXZLB-SJHCENCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@H]([C@@H]1[C@H](C[C@H]([C@@H]1O)C(=O)O)N=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Compound: + Ent Peramivir

This article focuses on "(+)-ent-Peramivir," a specific stereoisomer of the approved antiviral drug peramivir (B1663781). It is important to distinguish between peramivir, the clinically used drug, and its enantiomer, this compound, which is the focus of this scientific exploration.

Discovery, Synthesis, and Early Development

The discovery of peramivir (B1663781) was the result of structure-based drug design aimed at creating potent inhibitors of influenza neuraminidase. asm.org The development of peramivir was supported by the U.S. Department of Health and Human Services as part of pandemic preparedness efforts. drugbank.com

The synthesis of peramivir has been approached through various routes. One patented method utilizes Vince lactam as a starting material and involves a multi-step process. google.com Another approach involves a key three-component vinylogous Mukaiyama-Mannich reaction to construct the core carbon skeleton. researchgate.net

Mechanism of Action and Interaction with Neuraminidase

As a neuraminidase inhibitor, (+)-ent-peramivir is expected to function as a transition-state analogue, binding to the active site of the influenza neuraminidase. wikipedia.org This binding prevents the enzyme from cleaving sialic acid residues on the host cell surface, thereby inhibiting the release of new virus particles from infected cells. patsnap.compharmacompass.com The chemical structure of peramivir (B1663781), with its cyclopentane (B165970) core, allows it to bind tightly to the neuraminidase enzyme. nih.gov

Structure Activity Relationships Sar

The structure of peramivir (B1663781) has been systematically modified to understand the key features responsible for its potent inhibitory activity. Studies have shown that the replacement of the carboxylate group with a sulfonate group can lead to stronger binding to avian influenza neuraminidase H5N1. nih.gov Furthermore, derivatization at the C-4 position with different alkyl chains has been shown to be efficient, while modifications with thiocarbamates or α-amino acids led to decreased inhibitory activity. gpatindia.com The cyclopentane (B165970) ring serves as a flexible core structure for the molecule. researchgate.net

In Vitro and in Vivo Efficacy

In vitro studies have consistently demonstrated that peramivir (B1663781) possesses potent inhibitory activity against a wide range of influenza A and B viruses. aub.edu.lb Its efficacy has been shown to be comparable or even superior to other neuraminidase inhibitors like oseltamivir (B103847) and zanamivir (B325) against certain strains. aub.edu.lb Notably, peramivir has shown significant in vitro activity against emerging avian influenza viruses with pandemic potential, such as H5N1, H7N9, and H9N2. frontiersin.org

In vivo studies in animal models have further corroborated the antiviral efficacy of peramivir. For instance, in mice, peramivir treatment has been shown to reduce lung viral load and provide protection against lethal challenges with various influenza strains. aub.edu.lb

Role in Antiviral Resistance

Retrosynthetic Approaches to (+)-ent-Peramivir Core Structure

The retrosynthetic analysis of this compound, like its counterpart Peramivir, generally begins with disconnecting the guanidino and acetylamino side chains to simplify the target molecule to a functionalized cyclopentane (B165970) core. A key disconnection in the synthesis of the peramivir core involves a 1,3-dipolar cycloaddition reaction to form the isoxazoline (B3343090) ring, which is a precursor to the amino alcohol functionality. researchgate.netresearchgate.netmdpi.com This cycloaddition is typically performed between a cyclopentene (B43876) derivative and a nitrile oxide. researchgate.net Further disconnection of the cyclopentene precursor often leads back to a chiral starting material that establishes the stereochemistry of the final product. The synthesis of this compound would necessitate the use of the opposite enantiomer of the chiral starting material used for Peramivir to ensure the formation of the correct absolute stereochemistry at each of the five chiral centers. tga.gov.aunih.gov

Key Precursors and Starting Materials

A crucial starting material in the synthesis of Peramivir is (−)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. wikipedia.orgconicet.gov.arscispace.com This bicyclic lactam is a versatile intermediate that provides the necessary stereochemical framework for the cyclopentane ring of Peramivir. conicet.gov.ar For the synthesis of this compound, the enantiomer of Vince lactam, (+)-(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, would be the required starting material.

The synthesis of Peramivir often involves the acid-catalyzed opening of the Vince lactam to yield a cis-4-aminocyclopent-2-ene-1-carboxylic acid derivative. mdpi.comgoogle.com This intermediate then undergoes further functionalization. To obtain this compound, the same reaction sequence would be applied to the enantiomeric Vince lactam.

An alternative approach utilizes Wens lactam, which is a racemic form of Vince lactam, in conjunction with 2-ethyl butyl aldehyde. google.com In this methodology, the Wens lactam is first converted to a racemic cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester. google.com This racemic mixture would then require a resolution step to isolate the desired enantiomer for the synthesis of this compound. The 2-ethyl butyl aldehyde is used to generate the corresponding nitrile oxide for the subsequent 1,3-dipolar cycloaddition reaction. google.com

Utilization of (−)-(1R,4S)-2-azabicyclo(2.2.1)hept-5-en-3-one and Derivatives

Detailed Synthesis Pathways

The synthesis of Peramivir from its key precursors is a multi-step process, and the synthesis of its enantiomer, this compound, would follow an analogous pathway. researchgate.netgoogle.com A representative synthetic sequence for Peramivir, which would be mirrored for its enantiomer, is as follows:

Ring Opening and Protection: The synthesis begins with the ring opening of the appropriate Vince lactam enantiomer, followed by protection of the resulting amino group, often with a Boc group. mdpi.com

1,3-Dipolar Cycloaddition: A crucial step is the 1,3-dipolar cycloaddition between the protected aminocyclopentene derivative and a nitrile oxide generated from 2-ethylbutanal (B1361351) oxime. This reaction forms an isoxazoline ring and sets two of the stereocenters. researchgate.net

Reductive Cleavage: The isoxazoline ring is then reductively cleaved, typically using a reducing agent like NaBH4-NiCl2 or through catalytic hydrogenation, to yield a β-amino alcohol. researchgate.netresearchgate.net

Functional Group Manipulations: The newly formed hydroxyl and amino groups are then appropriately functionalized. This often involves acetylation of the amino group. google.com

Guanidinylation: The final key step is the introduction of the guanidino group to the other amino function on the cyclopentane ring. researchgate.net

Deprotection: The synthesis is completed by the removal of any protecting groups.

An improved synthesis of Peramivir with a total yield of 34% has been developed, which could be adapted for this compound. researchgate.net Another patented process reports a total yield of up to 52.7% for the synthesis of racemic peramivir. google.com

The control of stereochemistry is paramount in the synthesis of this compound to ensure the formation of the correct enantiomer. The absolute stereochemistry of the final product is determined by the chirality of the starting materials, such as the enantiomer of Vince lactam. mdpi.com

Enantiomeric purity is a critical parameter and is often assessed using techniques like chiral High-Performance Liquid Chromatography (HPLC). d-nb.info For a chiral drug, it is essential to have a high enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. wikipedia.org In a reported synthesis of a chiral intermediate for Peramivir, an enantiomeric excess of over 99.5% was achieved. google.com The goal in the synthesis of this compound would be to achieve a similarly high level of enantiomeric purity. d-nb.info

Key Reaction Steps and Reagents

The synthesis of the this compound scaffold is a multi-step process involving the careful construction of a highly substituted cyclopentane ring. The key stages include the formation of the core ring structure, the introduction of the characteristic guanidino group, and the elaboration of the complex side chain.

Cyclopentane Ring Formation Strategies

The predominant strategy for constructing the cyclopentane core of Peramivir analogues initiates with a chiral bicyclic lactam, commonly known as a Vince lactam. mdpi.comresearch-solution.com For the synthesis of this compound, the enantiomer of the typical starting material, (+)-(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, would be the logical starting point. The synthesis begins with the methanolysis of this lactam, typically under acidic conditions (e.g., dry HCl gas in methanol), to open the bicyclic system and form the corresponding amino-ester. research-solution.comgoogle.com This intermediate possesses the foundational cyclopentene ring with the necessary stereocenters established for the subsequent functionalization steps.

An alternative approach to forming the substituted cyclopentane ring involves a [3+2] cycloaddition reaction. This method utilizes the reaction between an alkene and a nitrile oxide to build the core isoxazoline ring, which is then reductively cleaved to yield the functionalized cyclopentane. researchgate.netnih.gov This strategy was highlighted as a key reaction step in an improved synthesis of Peramivir. researchgate.net Tandem processes, which combine multiple reaction steps such as organometallic addition, radical cyclization, and oxygenation, also represent a powerful, modular approach to creating highly functionalized cyclopentane derivatives from simple precursors. nih.gov

Guanidino Group Introduction

The introduction of the guanidino group is a critical step that typically occurs towards the end of the synthetic sequence. This functional group is known to play a significant role in the binding of Peramivir to the neuraminidase enzyme. nih.govmdpi.comeur.nl The synthesis involves the conversion of a primary amine on the cyclopentane ring into a guanidine (B92328).

A common and effective method for this transformation is the use of a guanylating agent such as 1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea. mdpi.com This reaction is often promoted by a thiophilic agent, like mercury(II) chloride (HgCl₂), to facilitate the displacement of the methylthio group by the amine. mdpi.com The resulting protected guanidine can then be deprotected under acidic conditions, for instance with trifluoroacetic acid (TFA), to yield the final guanidinium (B1211019) salt. mdpi.com The incorporation of this peripheral guanidino group has been identified as one of the key reaction steps for improvement in optimized syntheses. researchgate.net

Side Chain Elaboration

The elaboration of the (R)-1-acetamido-2-ethylbutyl side chain is a pivotal part of the synthesis that establishes a key portion of the molecule's structure. A widely used strategy involves a 1,3-dipolar cycloaddition reaction between a nitrone and the cyclopentene double bond of an N-protected amino ester intermediate. research-solution.com

The required nitrone is typically generated in situ from the condensation of 2-ethylbutyraldehyde and an N-substituted hydroxylamine, such as N-benzylhydroxylamine. research-solution.com The cycloaddition of this nitrone to the cyclopentene derivative establishes a new heterocyclic ring fused to the core structure. Subsequent reductive cleavage of the N-O bond within this new ring, often using reagents like zinc in acetic acid or catalytic hydrogenation, unmasks the hydroxyl and amino functionalities of the side chain precursor. researchgate.net Final N-acetylation completes the formation of the required side chain.

Table 1: Key Reagents in the Synthesis of the Peramivir Scaffold

Synthetic Step Reagent/Reaction Type Purpose Reference(s)
Cyclopentane Ring Formation (+)-(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one Chiral starting material for this compound mdpi.com, research-solution.com
Methanol / HCl Ring opening of the bicyclic lactam google.com, research-solution.com
[3+2] Cycloaddition Alternative cyclopentane core formation researchgate.net, nih.gov
Guanidino Group Introduction 1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea / HgCl₂ Guanylation of a primary amine mdpi.com
Trifluoroacetic Acid (TFA) Deprotection of Boc-protected guanidine mdpi.com
Side Chain Elaboration 2-Ethylbutyraldehyde / N-Benzylhydroxylamine Formation of nitrone for cycloaddition research-solution.com
1,3-Dipolar Cycloaddition Attachment of the side chain precursor researchgate.net, research-solution.com
Catalytic Hydrogenation (e.g., NaBH₄-NiCl₂) Reductive cleavage of the isoxazoline ring researchgate.net
Acetic Anhydride N-acetylation of the side chain amine

Optimization of Synthetic Routes

Yield Enhancement Strategies

A separate synthetic route detailed in a patent claims an even higher total yield of up to 52.7%. google.com This was achieved by devising a process where individual reaction steps consistently produced high yields, reportedly between 80-95%. google.com A key aspect of this route was the avoidance of expensive and hazardous materials, contributing to both a higher practical yield and improved process safety. google.com

Streamlining Reaction Steps

Table 2: Comparison of Peramivir Synthetic Routes

Feature Early Synthetic Route Optimized Route (Patent) Reference(s)
Number of Steps >10 8 google.com
Overall Yield < 30% up to 52.7% google.com
Key Reagents PtO₂ (catalyst), Phenyl cyanide, Benzene Cheaper, less hazardous materials google.com
Industrial Suitability Low (long, low-yielding, hazardous) High (shorter, higher-yielding, safer) google.com

Table of Compounds

Compound Name
This compound
Peramivir
(+)-(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
(-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one
1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea
2-ethylbutyraldehyde
N-benzylhydroxylamine
Trifluoroacetic acid
Mercury(II) chloride
Sodium hypochlorite (B82951)
Sodium borohydride (B1222165)
Nickel(II) chloride
Platinum dioxide
Zinc
Acetic acid
Methanol
Benzene

Development of Environmentally Benign Syntheses

The pursuit of greener synthetic routes for peramivir has led to significant innovations aimed at reducing the use of hazardous materials, simplifying reaction steps, and lowering costs. google.comgoogle.com One patented approach has successfully shortened the synthesis from over ten steps to just eight by employing more environmentally friendly reagents. google.com This method achieves a notable total yield of up to 52.7%. google.com

Another improved synthetic route reports a total yield of 34% and focuses on enhancing three critical reaction steps. researchgate.netresearchgate.net This process utilizes an activated sodium hypochlorite solution for the catalytic 1,3-dipolar cycloaddition, achieving yields of 61-68% for this step. researchgate.netresearchgate.net It also introduces a new reducing agent, a combination of sodium borohydride (NaBH₄) and nickel(II) chloride (NiCl₂), to replace the costly platinum(IV) oxide (PtO₂). researchgate.netresearchgate.net Perhaps the most significant environmental improvement is an innovative guanylation method. researchgate.netresearchgate.net This final step uses chloroformamidine (B3279071) hydrochloride as the amidino reagent, thereby avoiding the highly toxic mercury(II) chloride (HgCl₂) required in previous methods. researchgate.netresearchgate.net

The starting material for some of these syntheses is Wens lactam, which is converted to (±)-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride. google.comgoogle.com Biocatalyzed strategies are also being explored as they offer advantages such as mild reaction conditions and high stereoselectivity, presenting a technology that is inherently more friendly to the environment. conicet.gov.ar

Table 1: Comparison of Conventional vs. Environmentally Benign Synthesis Steps

Reaction Step Conventional Method Environmentally Benign Method Source
Catalytic Hydrogenation Platinum (Pt) catalyst Palladium on carbon (Pd/C) google.com
Solvents/Reagents Benzene, Benzene Cyanide Ethanol, Potassium Carbonate google.com
Reduction Platinum(IV) oxide (PtO₂) Sodium borohydride-Nickel(II) chloride (NaBH₄-NiCl₂) researchgate.netresearchgate.net
Guanylation Reagents requiring Mercury(II) chloride (HgCl₂) Chloroformamidine hydrochloride researchgate.netresearchgate.net

Synthesis of Related Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of peramivir is a key area of research, primarily aimed at overcoming challenges like reduced efficacy against certain mutated influenza strains. nih.gov

One area of focus has been the modification of the side chain. To address the reduced affinity of peramivir for the H275Y mutant neuraminidase, analogues featuring hydrophilic side chains have been developed. nih.gov Researchers have designed and synthesized five such analogues that incorporate glycol or glycerol (B35011) side chains. nih.gov The core scaffold of these molecules is constructed via a key (3 + 2) cycloaddition reaction between an alkene and a nitrile oxide. nih.gov Molecular docking studies suggest these hydrophilic chains can form additional hydrogen bonds within the enzyme's active site, potentially leading to greater activity against the mutant virus. nih.gov One analogue bearing a glycerol side chain was found to be a particularly potent inhibitor of the H275Y mutant. nih.gov

Another major class of derivatives involves the replacement of the C-1 carboxylate group with other acidic moieties, such as phosphonate (B1237965) or sulfonate groups. researchgate.netmdpi.com Phosphono-peramivir derivatives have been prepared from a key epoxide intermediate. researchgate.net These modifications aim to alter the binding interactions with the neuraminidase enzyme. researchgate.netresearchgate.net Computational studies have predicted that peramivir derivatives where the carboxylic acid is replaced by a sulfonate group may exhibit stronger binding to avian influenza neuraminidase (H5N1) than their carboxylate counterparts. mdpi.com

Table 2: Selected Analogues and Derivatives of this compound

Analogue/Derivative Class Key Structural Modification Intended Purpose Source
Hydrophilic Side-Chain Analogues Replacement of the 3-pentyl group with glycol or glycerol side chains Enhance binding affinity to mutant neuraminidases (e.g., H275Y) nih.gov
Phosphonate Derivatives Replacement of the C-1 carboxylate group with a phosphonate group Alter binding interactions and inhibit resistant strains researchgate.netresearchgate.netresearchgate.net
Sulfonate Derivatives Replacement of the C-1 carboxylate group with a sulfonate group Potentially stronger binding to neuraminidase mdpi.com

Basis of Neuraminidase Inhibition by this compound

This compound functions as a selective inhibitor of the neuraminidase enzyme produced by influenza A and B viruses. nih.govdrugbank.com This enzyme is crucial for the virus, playing a pivotal role in the release of newly formed virus particles from the surface of an infected host cell. patsnap.com The mechanism of inhibition is rooted in the structural design of this compound as a transition-state analogue of sialic acid, the natural substrate for neuraminidase. plos.org

The influenza virus, after replicating within a host cell, uses the enzyme hemagglutinin to bind to sialic acid residues on the cell surface. patsnap.com This binding, however, also causes newly formed virions to aggregate on the cell surface and tether them to the very cell they need to exit. The viral neuraminidase enzyme resolves this by cleaving these sialic acid residues, facilitating the release of progeny virions and allowing them to infect other cells. patsnap.commdpi.com

This compound is a cyclopentane derivative featuring a guanidino group, which allows it to bind with high affinity to the active site of the neuraminidase enzyme. frontiersin.orgnih.gov This binding is exceptionally tight and has a slow dissociation rate, meaning that once bound, the drug molecule occupies the active site for a prolonged period. frontiersin.orgwikipedia.org This stable interaction prevents the enzyme from performing its function of cleaving sialic acid, effectively halting the viral replication cycle. patsnap.com The chemical structure of peramivir enables it to form more extensive bonds within the four binding pockets of the enzyme's active site compared to some other neuraminidase inhibitors. frontiersin.org

Inhibition Kinetics and Enzymatic Characterization

The inhibitory activity of this compound is characterized by its potent and prolonged action, a feature that distinguishes it from other neuraminidase inhibitors. wikipedia.org This is a direct result of its binding kinetics, particularly its slow dissociation from the neuraminidase active site.

Studies have demonstrated that peramivir exhibits a time-dependent or "slow-binding" phenotype. plos.org This means that the inhibition of the enzyme increases with the preincubation time of the drug with the virus. plos.org This characteristic is attributed to the structural modifications of peramivir compared to the natural substrate, which lead to a more stable drug-enzyme complex. plos.org The half-life of dissociation (t1/2) for peramivir from the neuraminidase active site is greater than 24 hours, which is significantly longer than that of oseltamivir and zanamivir, which have a half-life of approximately 1.25 hours. frontiersin.org

The inhibitory potency of a drug is often quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. In vitro studies have consistently shown that peramivir has comparable or superior inhibitory activity against various influenza A and B viruses when compared to other neuraminidase inhibitors like oseltamivir, zanamivir, and laninamivir. frontiersin.org

Table 1: In Vitro Neuraminidase Inhibitor Activity against Influenza A and B Viruses

Virus Subtype Peramivir IC50 (nM) Oseltamivir IC50 (nM) Zanamivir IC50 (nM)
A/H1N1 0.15 ± 0.07 0.29 ± 0.14 0.44 ± 0.22
A/H3N2 0.09 ± 0.04 0.41 ± 0.20 0.83 ± 0.39
B 0.42 ± 0.21 3.2 ± 1.6 1.8 ± 0.9

Data adapted from in vitro studies. Actual values may vary depending on the specific viral strain and assay conditions.

Impact on Viral Replication Cycle

The inhibition of neuraminidase by this compound has a profound and direct impact on the influenza virus replication cycle, primarily by disrupting the final stage of viral propagation.

The primary consequence of neuraminidase inhibition by this compound is the failure of newly synthesized virions to be released from the surface of the infected host cell. patsnap.com As new viral particles bud from the host cell membrane, their hemagglutinin proteins bind to sialic acid receptors on the same cell, causing them to aggregate and remain tethered. patsnap.com In a normal infection, neuraminidase would cleave these sialic acid connections, freeing the virions. By blocking the active site of neuraminidase, this compound prevents this crucial step. patsnap.com As a result, the viral progeny are unable to detach and are effectively trapped on the cell surface.

Interference with Virion Release from Host Cells

Structural Basis for Selectivity and Potency

Any attempt to populate these sections would require extrapolating data from the active Peramivir enantiomer, which would be scientifically inaccurate and violate the strict instructions to focus solely on this compound.

Evolution of this compound from Parent NAI Structures (e.g., Oseltamivir)

The design of this compound represents a departure from the six-membered dihydropyran and cyclohexene (B86901) rings that form the core of earlier neuraminidase inhibitors like Zanamivir and Oseltamivir, respectively. acs.orgrsc.orgrsc.org The development of Oseltamivir was aimed at improving bioavailability compared to Zanamivir. nih.gov However, the emergence of drug-resistant strains necessitated the exploration of novel scaffolds. nih.gov The design of Peramivir was a deliberate effort to create a potent inhibitor by utilizing a cyclopentane ring as a scaffold to position key functional groups in a way that would effectively interact with the four binding pockets of the neuraminidase active site. acs.orgresearchgate.net This strategic shift to a five-membered ring structure distinguishes Peramivir from its predecessors. nih.gov

Significance of the Cyclopentane Core Structure

The cyclopentane ring of Peramivir serves as a rigid scaffold to orient the essential substituent groups for optimal binding to the neuraminidase active site. acs.orgrsc.orgrsc.org This five-membered ring is structurally distinct from the six-membered rings of Zanamivir and Oseltamivir. nih.gov While the cyclohexene core of Oseltamivir favors a twist-boat conformation to present its side chains for binding, the cyclopentane ring of Peramivir achieves a suitable conformation for its substituents to interact with the enzyme's active site. rsc.orgrsc.org

Interestingly, studies have revealed that the cyclopentane ring of Peramivir undergoes significant distortion upon binding to the neuraminidase enzyme. acs.org This conformational flexibility, while potentially a liability, also allows the carboxylate and guanidinium groups to adopt pseudo-equatorial positions, which is critical for effective binding. acs.orgrsc.org Research has shown that there are notable differences in the conformation of Peramivir in its free state (in solution and solid-state) compared to its enzyme-bound state. rsc.orgrsc.org The ground state conformation of Peramivir is not ideal for binding, and a conformational change is required for its inhibitory activity. rsc.orgrsc.org This suggests that structural modifications that predispose the molecule towards the active, enzyme-bound conformation could lead to even greater potency. rsc.org

Role of Substituent Groups on Inhibitory Activity

The inhibitory potency of Peramivir is critically dependent on the nature and orientation of its substituent groups. Like other neuraminidase inhibitors, Peramivir possesses key functional groups that interact with conserved residues in the enzyme's active site. pnas.org These include a carboxylate group, an acetamido group, and a guanidino group, which engage in electrostatic and hydrogen-bonding interactions with residues such as the tri-arginyl cluster (R118, R292, R371), R152, and E227. pnas.org

The guanidino group at the C4 position, similar to that in Zanamivir, is a crucial feature. pnas.org The lack of a guanidyl group in the peramivir structure, however, was reported to have little effect on its inhibitory activity. nih.govmdpi.com The 3-pentyloxy group was identified as an optimal substituent at its position, contributing significantly to the inhibitor's high affinity. acs.org

The replacement of the carboxylate group with a phosphonate group has been explored, with some phosphonate analogues showing strong inhibitory activities. nih.govresearchgate.net This indicates that modifications at this position can be tolerated and can even enhance binding affinity. nih.gov

Table 1: Impact of Substituent Modifications on Inhibitory Activity

Compound/Modification Target Key Finding Reference
Zanamivir phosphonate H1N1, H3N2, H5N1 neuraminidases Stronger inhibitory activity compared to zanamivir. nih.gov
Peramivir sulfonate (predicted) Avian influenza H5N1 neuraminidase Predicted to have stronger binding than carboxylate and phosphate (B84403) analogues. nih.gov
C-4 derivatization of zanamivir (thiocarbamates, α-amino acids, etc.) H3N2 and H5N1 neuraminidases Decreased inhibitory activities. nih.gov
Replacement of carboxylate with phosphonate in peramivir Influenza A virus Phosphonate derivatives exhibited considerable inhibitory potential. researchgate.net

Design Principles Guiding Analog Development

The development of Peramivir analogs is guided by several key design principles aimed at enhancing potency, overcoming resistance, and improving pharmacokinetic properties. A primary strategy involves designing molecules that pre-dispose the key functional groups into the optimal orientation for binding to the neuraminidase active site, thereby reducing the energetic penalty of the conformational change required upon binding. rsc.orgrsc.org

One approach has been the creation of rigid, bicyclic structures that lock the cyclopentane ring into the bioactive conformation observed in the enzyme-bound state. acs.org This strategy aims to reduce the entropy of binding and potentially enhance target selectivity. acs.org

Another important principle is the targeting of conserved regions of the neuraminidase active site to develop broad-spectrum inhibitors. frontiersin.org However, the emergence of resistance, often through mutations like H274Y, has prompted the design of analogs that can effectively inhibit these mutant strains. acs.orgparliament.uk For instance, some viruses resistant to Oseltamivir are also resistant to Peramivir. parliament.uk This has led to the exploration of modifications, such as the introduction of hydrophilic side chains, which have shown higher activity against resistant mutants. researchgate.net

Furthermore, the replacement of the carboxylate group with bioisosteres like phosphonates and sulfonates has been investigated to improve binding interactions and potentially alter physicochemical properties. nih.govresearchgate.net The overarching goal is to leverage the structural understanding of the Peramivir-neuraminidase interaction to create novel inhibitors with superior clinical profiles. researchgate.net

Identification and Characterization of Neuraminidase Mutations Conferring Resistance

Several key mutations in the neuraminidase enzyme have been identified that confer resistance to this compound. These mutations are often located within or near the enzyme's active site, directly impacting the interaction between the drug and the virus.

One of the most well-characterized resistance mutations is the H275Y (histidine to tyrosine substitution at position 275; N1 numbering) in influenza A viruses, particularly in the A(H1N1) subtype. mdpi.compreprints.org This single amino acid change can lead to a significant, often over 100-fold, increase in the 50% inhibitory concentration (IC50) of peramivir, indicating a high level of resistance. mdpi.comnih.gov The H275Y mutation has been detected in clinical isolates from patients following peramivir treatment and has also emerged in untreated individuals. nih.govnih.gov

Other notable mutations include:

R292K (arginine to lysine (B10760008) at position 292) in influenza A(H3N2) viruses, which confers resistance to multiple neuraminidase inhibitors, including peramivir. nih.govpreprints.org

E119V (glutamic acid to valine at position 119) in A(H3N2) viruses, which primarily confers resistance to oseltamivir but can also impact peramivir susceptibility. nih.govisirv.org

I223R/V (isoleucine to arginine or valine at position 223) in A(H1N1)pdm09 viruses has been shown to reduce susceptibility to peramivir, especially when present in combination with the H275Y mutation. asm.orgasm.org The I223R mutation alone was associated with a 10-fold increase in the IC50 for peramivir. asm.org

D197N (aspartic acid to asparagine at position 197) in influenza B viruses can confer resistance to both oseltamivir and zanamivir, while retaining sensitivity to peramivir. openaccessjournals.com However, a D197E (aspartic acid to glutamic acid) mutation in influenza B has been shown to confer cross-resistance to all NA inhibitors. acs.org

A Q136K (glutamine to lysine at position 136) substitution in influenza A(H3N2) has also been identified as a marker for antiviral resistance. asm.org

In vitro studies have shown that passaging of influenza A(H3N2) in the presence of peramivir can lead to the emergence of strains with a K189E mutation in the hemagglutinin (HA) protein, which also reduces susceptibility. mdpi.com

The following table summarizes key neuraminidase mutations and their impact on this compound susceptibility.

Mutation (Amino Acid Change)Influenza Virus Type/SubtypeFold Increase in IC50 for this compoundReference(s)
H275YA(H1N1)100–400-fold mdpi.com
H275YA(H1N1)pdm09661-fold asm.org
R292KA(H3N2)Intermediate resistance nih.gov
I223RA(H1N1)pdm0910-fold asm.org
I223R-H275YA(H1N1)pdm0917,347-fold asm.org
I223V-H275YA(H1N1)pdm092,707-fold asm.org
D198G + H274YA(H1N1)/09Highly resistant researchgate.net

Molecular Basis of Resistance (e.g., Active Site Changes, Reduced Binding Affinity)

The molecular basis of resistance to this compound lies in the structural changes within the neuraminidase active site caused by amino acid substitutions. These changes disrupt the precise interactions required for the drug to bind effectively and inhibit the enzyme.

The neuraminidase active site is composed of a network of conserved catalytic and framework residues that are crucial for its function. openaccessjournals.com Mutations in these residues can alter the shape and electrostatic properties of the binding pocket. For instance, the H275Y mutation in N1 neuraminidase introduces a bulky tyrosine residue into the active site. researchgate.net This change can lead to a distorted orientation of this compound within the binding pocket, weakening the interactions between the drug and key active site residues like Arg117, Arg224, and Arg292. researchgate.net This results in a less thermodynamically favorable binding, thereby reducing the inhibitor's potency. researchgate.net

For some neuraminidase inhibitors, a conformational change in the active site residue E276 is necessary to form a hydrophobic pocket that accommodates the drug's side chains. isirv.org Mutations can interfere with this process. For example, in influenza B viruses with a D197E mutation, the rotation of E275 that occurs upon peramivir binding is not observed with oseltamivir, contributing to its reduced efficacy. acs.org

Molecular dynamics simulations have provided insights into the energetic consequences of resistance mutations. Studies on H5N1 influenza virus have shown that dual mutations like H274Y-I222K lead to a significant decrease in the binding free energy of peramivir compared to the wild-type enzyme, indicating thermodynamic instability of the mutant-drug complex. researchgate.net This instability directly correlates with reduced inhibitor potency.

Surveillance of Resistance Development in Laboratory and Preclinical Strains

Continuous surveillance for the emergence of antiviral resistance is a critical component of influenza pandemic preparedness. This involves monitoring both clinical isolates and strains developed under laboratory conditions. In vitro passage of influenza viruses in the presence of increasing concentrations of this compound is a common method to select for resistant variants and identify potential resistance pathways. mdpi.comresearchgate.net

For example, passaging a pandemic H1N1/09 virus in cell culture with a combination of zanamivir and oseltamivir first selected for a virus with a D198G neuraminidase mutation, which had about a 10-fold reduced susceptibility to peramivir. researchgate.net Further passaging led to the acquisition of the H274Y mutation, resulting in a virus that was highly resistant to both oseltamivir and peramivir. researchgate.net

Global surveillance programs, such as the World Health Organization's Global Influenza Surveillance and Response System (GISRS), routinely test circulating influenza strains for their susceptibility to neuraminidase inhibitors. nih.govservice.gov.uk These programs have documented the prevalence of resistance mutations. For instance, surveillance data has shown that peramivir resistance among influenza A/H1N1pdm09 viruses ranges from 1.3% to 3.2%, while it is less than 1% for influenza A/H3N2 and B viruses. mdpi.com In North America between 2018 and 2019, less than 0.5% of influenza A(H1N1)pdm09 and B viruses showed resistance to oseltamivir and zanamivir. nih.gov However, in a 2022-2023 surveillance report from Korea, four cases of resistance to oseltamivir, zanamivir, and peramivir were reported, though no genetic variations were observed, and all phenotypes were confirmed to be susceptible, indicating the effectiveness of these drugs in that context. phwr.org

Strategies to Mitigate Resistance Emergence

Given the potential for resistance to emerge, several strategies are being explored to mitigate this threat. These strategies range from the development of new antiviral agents to the implementation of specific treatment protocols.

One approach is the use of combination therapy. Combining antiviral drugs with different mechanisms of action or different resistance profiles could reduce the likelihood of resistant strains emerging. nccid.caplos.org For example, combination therapy with oseltamivir and amantadine (B194251) has been shown to substantially reduce the emergence of drug-resistant influenza variants in vitro. plos.org Another strategy under evaluation is the combination of antiviral agents with immunomodulators. nih.gov

Development of Novel this compound Derivatives Targeting Resistant Strains

A key strategy to combat resistance is the rational design and synthesis of novel antiviral compounds that are effective against resistant strains. nih.govresearchgate.net This involves modifying the chemical structure of existing drugs like this compound to improve their binding affinity to mutant neuraminidase enzymes or to exploit different binding interactions.

Researchers are exploring various chemical modifications, such as converting the carboxylic acid group to a bioisostere or modifying the side chains to enhance interactions within the active site. researchgate.net For example, the development of novel acylhydrazone derivatives has yielded compounds with potent inhibitory activity against neuraminidase, with some showing significantly lower IC50 values than the positive control, oseltamivir carboxylate. nih.gov

One promising novel drug candidate, AV5080, which is a close structural analogue of zanamivir, has demonstrated high potency against influenza virus neuraminidase in vitro, including against oseltamivir-resistant strains. oup.com Molecular docking studies suggest that such novel derivatives can have similar binding modes to existing drugs but with improved inhibitory potency. oup.com Other research has focused on creating derivatives of existing neuraminidase inhibitors, such as zanamivir phosphonate, which has shown stronger inhibitory activities against several influenza strains compared to the parent compound. mdpi.com These efforts highlight the ongoing work to develop a new generation of neuraminidase inhibitors that can effectively treat infections caused by both wild-type and resistant influenza viruses.

Pharmacokinetic and Pharmacodynamic Studies of + Ent Peramivir in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Preclinical studies in various animal models, including mice, rats, rabbits, dogs, and monkeys, have been instrumental in characterizing the ADME profile of Peramivir (B1663781), which provides a basis for understanding the potential behavior of its enantiomer, (+)-ent-Peramivir.

Absorption: Peramivir exhibits very low oral bioavailability, estimated at just 3%, due to its high polarity and poor permeability across intestinal membranes. mdpi.com In contrast, studies in rats have shown that administration via trans-nasal aerosol inhalation results in an absolute bioavailability of 78.2%. researchgate.netnih.gov Following inhalation in rats, the peak plasma concentration (Cmax) is reached within approximately one hour. researchgate.netnih.gov

Distribution: Plasma protein binding of Peramivir is low, at less than 18%, and is independent of the drug's concentration. fda.gov The volume of distribution in rats suggests that the drug does not preferentially accumulate in tissues. mdpi.com However, studies comparing intravenous and inhaled administration in rats have shown that inhalation leads to significantly higher drug exposure in the lungs compared to plasma. mdpi.comresearchgate.netnih.gov This localized concentration at the primary site of influenza virus replication is a key pharmacodynamic advantage. nih.gov Lactating rats have been shown to excrete Peramivir into their milk at concentrations lower than those in the mother's plasma. fda.gov

Metabolism and Excretion: Peramivir is primarily eliminated unchanged by the kidneys. dovepress.com In rats, the clearance rate after intravenous administration was found to be lower than the hepatic blood flow. mdpi.com The elimination half-life (t1/2) in rat plasma was reported to be around 6.71 hours after inhalation and 10.9 hours after intravenous injection. researchgate.netnih.gov In the lungs of rats, the elimination of Peramivir was slower after inhalation compared to intravenous injection. researchgate.netnih.gov

Interactive Data Table: Pharmacokinetic Parameters of Peramivir in Rats

Administration RouteDose (mg/kg)Cmax (plasma)Tmax (plasma)t1/2 (plasma)Absolute Bioavailability
Trans-nasal Inhalation0.3552Reached within 1.0 h~1.0 h6.71 h78.2%
Intravenous Injection30--10.9 h-

Pharmacokinetic Modeling in Animal Systems

Pharmacokinetic (PK) modeling is a important tool used to understand and predict the disposition of a drug in the body. For Peramivir, various models have been employed to characterize its behavior in animal systems, which can be extrapolated to understand this compound.

In rats, non-compartmental analysis has been used to describe the pharmacokinetics of Peramivir in plasma. mdpi.com Studies have demonstrated that after intravenous administration, the plasma concentration of Peramivir declines rapidly in the initial hours, followed by a more gradual elimination phase. mdpi.com Following inhalation, the peak plasma concentration is achieved quickly, after which it gradually decreases. mdpi.com The pharmacokinetics of inhaled Peramivir in rats were found to be linear within the dose range of 0.3 mg/kg to 6 mg/kg, with both the area under the curve (AUC) and Cmax showing a dose-proportional increase. mdpi.com

A three-compartment model was constructed to describe the pharmacokinetics of peramivir, identifying renal function as the most significant covariate for clearance. fda.gov This model also incorporated age as a covariate for clearance and body weight for the volume of the central compartment. fda.gov Such models are crucial for predicting drug exposure and for designing dosing regimens in further preclinical and clinical studies.

Pharmacodynamic Markers in Animal Models

The primary pharmacodynamic (PD) marker for an antiviral agent like this compound is its ability to inhibit viral replication, which is typically measured by the reduction in viral load or titer.

The ultimate goal of antiviral therapy is to reduce the amount of virus in the body, thereby alleviating symptoms and preventing complications. Preclinical studies with Peramivir have established a clear link between drug exposure and antiviral efficacy.

Studies in rats have shown that lung exposure to Peramivir following both intravenous and inhaled administration significantly exceeds the concentrations required to inhibit various influenza virus subtypes (IC95 values ranging from 1.31 to 6.33 ng/mL). mdpi.comresearchgate.net Notably, at equivalent doses, inhalation resulted in greater lung exposure than intravenous injection, suggesting that this route of administration could lead to enhanced efficacy at the site of infection. mdpi.com The potent antiviral effects of Peramivir, demonstrated by its ability to suppress the initial growth of the influenza virus due to rapid attainment of high concentrations in the respiratory tract, underscore the importance of achieving adequate local drug exposure. nih.govoskar-bordeaux.fr

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Synthetic Pathways for Scalability

The synthesis of Peramivir (B1663781) is a complex process involving the precise construction of five chiral centers. tga.gov.au Consequently, a major focus of synthetic chemistry research is the development of efficient and stereoselective routes to produce the active R-enantiomer in high purity. tga.gov.auresearchgate.net Within this context, the exploration of synthetic pathways for its counterpart, (+)-ent-Peramivir, is an essential parallel endeavor.

A scalable synthesis of this compound is not pursued for its own therapeutic potential but is crucial for several reasons. Firstly, during the development of Peramivir, a racemic or diastereomeric mixture might be produced, from which the active enantiomer must be isolated. google.com A scalable method to produce the "unwanted" enantiomer is beneficial for process optimization and as a reference standard for quality control, ensuring the final active drug is free from its inactive counterpart. Secondly, producing pure this compound is necessary to supply researchers with a high-quality negative control for biological studies. Therefore, future research may focus on asymmetric synthesis strategies that could be adapted to produce either enantiomer selectively, perhaps by using chiral catalysts or starting from an enantiomerically pure precursor that dictates the final stereochemistry.

Rational Design of Next-Generation Neuraminidase Inhibitors

The value of this compound is profoundly evident in the rational design of new drugs. The dramatic difference in biological activity between Peramivir and its enantiomer serves as a stark validation of the specific stereochemical requirements for binding to the neuraminidase active site. Peramivir's design leverages key interactions: its guanidino group, carboxylate, and hydrophobic side chain are positioned precisely to fit into the hydrophilic and hydrophobic pockets of the enzyme. researchgate.netdovepress.com

Molecular modeling and X-ray crystallography data show Peramivir fitting snugly into the active site. researchgate.netrsc.org It can be inferred that this compound, being a mirror image, would present its functional groups in an orientation that clashes with the enzyme's architecture, preventing effective binding and inhibition. This stark difference in activity makes the enantiomeric pair a powerful tool for validating computational models and understanding structure-activity relationships (SAR). By studying why this compound is inactive, researchers can refine pharmacophore models to design next-generation inhibitors with improved potency, better resistance profiles, or altered pharmacokinetic properties. acs.orgnih.gov

Investigation of this compound as a Research Tool in Virology

In preclinical virology and pharmacology, the most immediate and vital role for this compound is as a negative control. To prove that the antiviral effect of Peramivir is due to its specific action on the neuraminidase enzyme, it is essential to show that a molecule with identical physical and chemical properties but different stereochemistry is inactive. core.ac.uk

This compound is the ideal candidate for this role. In cell-based assays, its use can help differentiate between specific neuraminidase inhibition and any potential non-specific effects on cell health or other viral processes. In animal models, administering this compound would help confirm that the observed therapeutic benefit of Peramivir is a direct result of its intended mechanism of action and not an off-target effect. This rigorous approach is a cornerstone of good scientific practice, ensuring that research findings are robust and correctly interpreted.

Potential Applications in Emerging Viral Threats (Preclinical Assessment)

Peramivir has demonstrated potent in-vitro activity against a range of influenza viruses, including emerging avian strains with pandemic potential like H5N1 and H7N9. dovepress.comresearchgate.net As researchers continue to evaluate its efficacy against new viral threats, the role of this compound as a research tool remains paramount.

While it is highly improbable that this compound would have direct therapeutic efficacy against a new viral pathogen, its use in preclinical assessments is indispensable. When testing Peramivir against the neuraminidase of a newly emerged influenza virus or even a different type of virus, parallel testing with this compound is critical. Such studies would validate that any observed antiviral activity is due to specific binding to the target enzyme, following the same structure-activity principles observed with influenza. This comparative approach ensures that the expansion of Peramivir's potential applications is built on a solid mechanistic foundation, preventing misinterpretation of preclinical data.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing (+)-ent-Peramivir, and how can purity be validated?

  • Methodology : Synthesis typically follows enantioselective pathways, such as chiral resolution or asymmetric catalysis. Validate purity using high-performance liquid chromatography (HPLC) with a chiral column, coupled with mass spectrometry (MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) should confirm stereochemical integrity .
  • Experimental Design : Include negative controls (e.g., racemic mixtures) and replicate syntheses to assess batch consistency. Report retention times, enantiomeric excess (ee), and spectral data in supplementary materials .

Q. How do researchers establish baseline efficacy of this compound against influenza neuraminidase subtypes?

  • Methodology : Use in vitro enzyme inhibition assays (e.g., fluorometric or chemiluminescent NA-Star® assays) with recombinant neuraminidase (NA) subtypes (N1–N9). Normalize activity using zanamivir or oseltamivir as positive controls. Calculate IC₅₀ values via dose-response curves .
  • Data Validation : Ensure statistical power with ≥3 biological replicates. Address inter-assay variability using standardized buffer conditions and plate readers calibrated to manufacturer specifications .

Q. What pharmacokinetic parameters are critical for evaluating this compound in preclinical models?

  • Methodology : Conduct bioavailability studies in rodent models using intravenous and oral administration. Quantify plasma concentrations via LC-MS/MS. Calculate AUC, Cₘₐₓ, Tₘₐₓ, and half-life (t₁/₂). Compare with existing neuraminidase inhibitors to assess relative bioavailability .
  • Data Interpretation : Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) for parameter estimation. Report interspecies scaling factors if extrapolating to humans .

Advanced Research Questions

Q. How can structural modifications to this compound address emerging neuraminidase inhibitor resistance?

  • Methodology : Perform molecular dynamics simulations to identify resistance-conferring mutations (e.g., H274Y in N1). Synthesize analogs with substituents enhancing hydrophobic interactions or hydrogen bonding. Validate using crystallography (e.g., X-ray or cryo-EM) and in vitro resistance selection assays .
  • Contradiction Analysis : If analogs show reduced efficacy despite favorable binding, investigate off-target effects (e.g., host protease inhibition) via proteome-wide activity screening .

Q. What strategies resolve contradictions in this compound’s efficacy between in vitro and in vivo models?

  • Methodology : Compare tissue distribution profiles (e.g., lung vs. plasma concentrations) using radiolabeled compounds. Assess protein binding differences via equilibrium dialysis. If in vivo efficacy is lower, evaluate metabolic stability (e.g., cytochrome P450 metabolism) using liver microsomes .
  • Statistical Approach : Apply multivariate regression to identify covariates (e.g., animal weight, immune status) influencing discrepancies. Use Akaike Information Criterion (AIC) for model selection .

Q. How does this compound’s enantiomeric configuration impact host-cell entry mechanisms?

  • Methodology : Use surface plasmon resonance (SPR) to compare binding kinetics of this compound and its enantiomer to viral hemagglutinin (HA) or host receptors. Validate with pseudovirus entry assays in HA-transfected cells .
  • Data Robustness : Ensure blinding during sample preparation and analysis to reduce bias. Report limit of detection (LOD) for SPR assays and include negative controls (e.g., untransfected cells) .

Methodological Resources

  • Data Reprodubility : Follow Materials and Methods guidelines from Pharmaceutical Research for detailed reagent sourcing (e.g., Sigma-Aldridch, CAS #) and equipment calibration .
  • Conflict Resolution : For contradictory findings, use COSMIN guidelines to assess study quality or re-analyze raw data with independent statistical software (e.g., R or Python) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。